molecular formula C11H12O4 B1315911 Ethyl 2-methoxybenzoylformate CAS No. 66644-69-7

Ethyl 2-methoxybenzoylformate

Cat. No.: B1315911
CAS No.: 66644-69-7
M. Wt: 208.21 g/mol
InChI Key: IDJWRUFXYLPZLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methoxybenzoylformate can be synthesized through various methods. One common synthetic route involves the reaction of 2-methoxyphenylboronic acid with ethyl cyanoformate . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as refluxing, distillation, and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxybenzoylformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-methoxybenzoylformate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-methoxybenzoylformate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methoxybenzoylformate is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

ethyl 2-(2-methoxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-15-11(13)10(12)8-6-4-5-7-9(8)14-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJWRUFXYLPZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574797
Record name Ethyl (2-methoxyphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66644-69-7
Record name Ethyl 2-methoxy-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66644-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2-methoxyphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 27 g of 1-bromo-2-methoxybenzene in 270 ml of ether is cooled to −70° C. under an argon atmosphere, 90 ml of a 1.6 M solution of n-butyl-lithium in pentane are added dropwise and the mixture is then left stirring for 45 minutes. 78 ml of diethyl oxalate are added rapidly and the mixture is left stirring, while allowing the temperature to return to RT. After stirring for 1 hour at RT, saturated NH4Cl solution is added to the mixture, the phases are separated after settling has taken place, the aqueous phase is extracted with ether, the combined organic phases are washed with water and then with saturated NaCl solution and dried over Na2SO4, and the solvents are evaporated off under vacuum. The excess diethyl oxalate is removed by distillation under vacuum (b.p.=87° C. at 2 000 Pa). The resulting product is chromatographed on silica gel, eluting with a DCM/hexane mixture (50/50; v/v) and then with DCM. The product obtained is purified by distillation under vacuum. 13 g of the expected product are obtained; b.p.=110° C. at 3 Pa.
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